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Introduction: Adrenocorticotropic hormone (ACTH) (1-17), a 17-amino acid N-terminal fragment

of the full ACTH polypeptide, is a significant bioactive peptide. It is generated through the post-

translational processing of its precursor, pro-opiomelanocortin (POMC).[1] While the full ACTH

(1-39) peptide is primarily known for stimulating the adrenal cortex via the melanocortin-2

receptor (MC2R), the ACTH (1-17) fragment exhibits distinct biological activities, most notably

as a potent agonist for the melanocortin-1 receptor (MC1R).[1][2] This guide provides an in-

depth overview of the structural characteristics of ACTH (1-17), its biophysical properties, the

signaling pathways it activates, and the experimental methodologies used for its

characterization.

Core Structural Characteristics
Primary Structure
The primary structure of human ACTH (1-17) consists of a specific sequence of 17 amino

acids. This sequence is fundamental to its biological function and receptor interaction.

One-Letter Code: SYSMEHFRWGKPVGKKR

Three-Letter Code: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-

Arg-OH

Two key motifs within this sequence are crucial for its activity:
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The "Message" Sequence (His-Phe-Arg-Trp): This core motif, located at residues 6-9, is

essential for binding to and activating melanocortin receptors.[3]

The Basic Residues (Lys-Lys-Arg): The cluster of basic amino acids at positions 15-17 is

important for receptor affinity and specificity.[4]

Secondary and Tertiary Structure
As a relatively short and flexible peptide, ACTH (1-17) does not possess a single, rigid tertiary

structure in aqueous solution. Its conformation is highly dependent on its environment.

Solution Conformation: In solution, ACTH (1-17) likely exists as an ensemble of

conformations. Spectroscopic studies suggest it is largely a random coil, but with

propensities to form localized secondary structures.

Induced Conformation: Molecular modeling and experimental data suggest that upon

interaction with a receptor or in a membrane-like environment (simulated using solvents like

trifluoroethanol), the peptide can adopt a more defined structure. This includes a potential β-

turn conformation involving the Arg-Trp-Gly-Lys sequence (residues 8-11) and a helical

structure in the N-terminal region, which is believed to be essential for bioactivity.[4]

Quantitative and Biophysical Data
The key biophysical properties of ACTH (1-17) are summarized in the table below. This data is

essential for experimental design, including buffer preparation, spectroscopic analysis, and

ligand-binding assays.

Property Value Reference(s)

Amino Acid Sequence SYSMEHFRWGKPVGKKR [5]

Molecular Formula C₉₅H₁₄₅N₂₉O₂₃S₁ [5]

Molecular Weight ~2093.5 g/mol [5]

Theoretical Isoelectric Point

(pI)
11.98 (Calculated)

MC1R Binding Affinity (Ki) ~0.21 nM [1][6]
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Biological Activity and Signaling Pathways
ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (hMC1R), exhibiting

even greater potency than α-melanocyte-stimulating hormone (α-MSH) in stimulating cAMP

production.[1] Activation of MC1R, a G protein-coupled receptor (GPCR), initiates a cascade of

intracellular signaling events.

The primary signaling pathway involves the activation of a stimulatory G-protein (Gαs). This

leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second

messenger cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA),

which then phosphorylates various downstream targets, including the cAMP response element-

binding protein (CREB).[9] MC1R activation can also stimulate the mitogen-activated protein

kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.[9]
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Caption: Simplified signaling pathway of ACTH (1-17) via the MC1 Receptor.

Experimental Methodologies
The structural characterization of ACTH (1-17) relies on a combination of analytical techniques

to determine its primary, secondary, and conformational properties. The general workflow for

this process is outlined below.
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Caption: General experimental workflow for peptide structural characterization.
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Protocol 1: Primary Structure Verification by Mass
Spectrometry
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to

confirm the molecular weight and amino acid sequence of synthesized ACTH (1-17).

Sample Preparation:

Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a

concentration of approximately 1 mg/mL.

Perform serial dilutions to a final concentration of 1-10 pmol/µL for analysis.

Liquid Chromatography (LC) Separation:

Inject the sample onto a reversed-phase C18 column.

Elute the peptide using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and

mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient runs from 5% to

60% B over 30 minutes.

Mass Spectrometry (MS) Analysis:

Ionize the eluting peptide using an electrospray ionization (ESI) source.

Step 3a (MS1 Scan): Acquire a full scan mass spectrum (e.g., m/z 300-2200) to identify

the multiply charged ions of the intact peptide. Deconvolute the resulting charge state

envelope to confirm the monoisotopic molecular weight matches the theoretical value

(~2093.5 Da).[10]

Step 3b (MS/MS Scan): Perform data-dependent acquisition to select the most intense

precursor ions from the MS1 scan for fragmentation via collision-induced dissociation

(CID) or higher-energy C-trap dissociation (HCD).[11]

Data Analysis:

Analyze the MS/MS spectrum to identify the series of b- and y-ions.
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The mass difference between consecutive ions in a series corresponds to a specific amino

acid residue, allowing for the de novo sequencing of the peptide and confirming it matches

the expected SYSMEHFRWGKPVGKKR sequence.[10][11]

Protocol 2: Secondary Structure Analysis by Circular
Dichroism (CD)
CD spectroscopy is used to rapidly assess the secondary structure content (α-helix, β-sheet,

random coil) of the peptide in solution.[12][13]

Sample Preparation:

Dissolve the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The

buffer must be free of components that absorb in the far-UV range.[12]

Prepare a final peptide concentration of 0.1-0.2 mg/mL. The exact concentration must be

determined accurately for molar ellipticity calculations.

If studying environmentally induced folding, prepare parallel samples in structure-inducing

solvents like 50% trifluoroethanol (TFE).

Instrument Setup:

Use a quartz cuvette with a short path length (typically 0.1 cm).

Purge the instrument with dry nitrogen gas for at least 30 minutes before and during the

experiment.

Calibrate the instrument using a standard such as camphor-10-sulfonic acid.

Data Acquisition:

Record a baseline spectrum using the buffer/solvent alone.

Record the CD spectrum of the peptide sample from approximately 260 nm down to 190

nm.
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Typical parameters include a 1 nm bandwidth, 1 s response time, and an average of 3-5

scans.

Data Analysis:

Subtract the baseline spectrum from the sample spectrum.

Convert the raw data (millidegrees) to mean residue ellipticity [θ].

Analyze the resulting spectrum: A strong negative band near 200 nm is characteristic of a

random coil. The development of negative bands at ~222 nm and ~208 nm and a positive

band at ~192 nm indicates α-helical formation.[14]

Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of

each secondary structure type.[15]

Protocol 3: Conformational Analysis by 2D NMR
Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (NMR) provides detailed information about the

peptide's conformation and structure in solution at atomic resolution.[16][17]

Sample Preparation:

Dissolve the peptide to a concentration of 0.5-1.0 mM in a buffer (e.g., 90% H₂O / 10%

D₂O, 20 mM phosphate buffer, pH 6.0). D₂O is required for the spectrometer's field-

frequency lock.[18]

The relatively low pH helps to slow the exchange of amide protons with the solvent,

making them easier to observe.

NMR Data Acquisition:

Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part

of the same amino acid spin system (i.e., all protons within a single residue).[17]
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COSY (Correlation Spectroscopy): This identifies protons that are coupled through 2-3

chemical bonds, useful for confirming assignments.[17]

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for

structure determination. It identifies protons that are close in space (<5 Å), regardless of

whether they are close in the primary sequence. These NOEs provide the distance

restraints used for structure calculation.[16]

Data Processing and Analysis:

Process the raw data using software such as NMRPipe or TopSpin.

Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems

for each amino acid type. Then, use the NOESY spectrum to find sequential NOEs (e.g.,

between the amide proton of residue i and the alpha proton of residue i-1) to link the spin

systems and assign them to their specific positions in the peptide sequence.

Structure Calculation: Extract distance restraints from the intensities of NOESY cross-

peaks. Torsion angle restraints can be derived from coupling constants.

Use these experimental restraints in a molecular dynamics program (e.g., AMBER,

GROMACS) with a simulated annealing protocol to calculate an ensemble of 3D

structures that are consistent with the NMR data.[19] The final result is a family of

superimposed low-energy structures representing the peptide's conformational space in

solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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